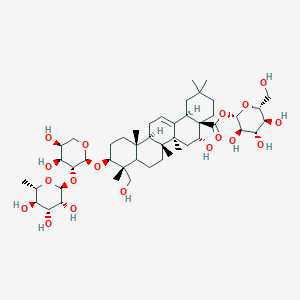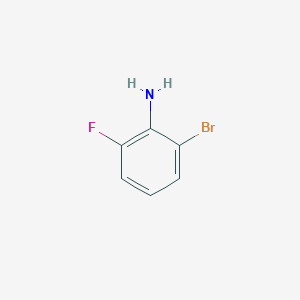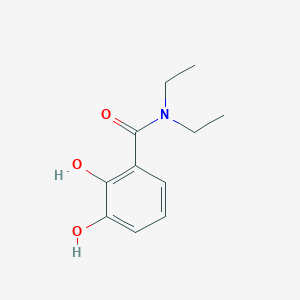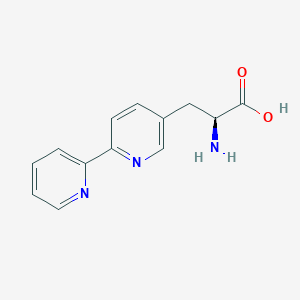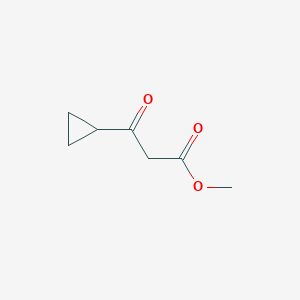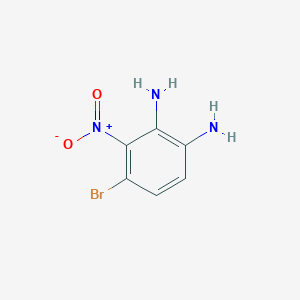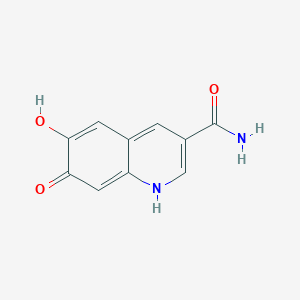
6,7-Dihydroxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydroxyquinoline-3-carboxamide (DHCQ) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHCQ belongs to the quinoline family of compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide is not fully understood, but studies have suggested that it may act through various pathways. 6,7-Dihydroxyquinoline-3-carboxamide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Additionally, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to induce apoptosis through the upregulation of p53 and downregulation of Bcl-2.
生化学的および生理学的効果
6,7-Dihydroxyquinoline-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 6,7-Dihydroxyquinoline-3-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6,7-Dihydroxyquinoline-3-carboxamide has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
実験室実験の利点と制限
One advantage of using 6,7-Dihydroxyquinoline-3-carboxamide in lab experiments is its wide range of biological activities, which make it a promising candidate for the development of therapeutic agents. Additionally, 6,7-Dihydroxyquinoline-3-carboxamide is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 6,7-Dihydroxyquinoline-3-carboxamide in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the research of 6,7-Dihydroxyquinoline-3-carboxamide. One area of interest is the development of 6,7-Dihydroxyquinoline-3-carboxamide-based therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide and its potential interactions with other compounds. Furthermore, the potential toxicity of 6,7-Dihydroxyquinoline-3-carboxamide needs to be further investigated to determine its safety for use in vivo.
Conclusion
In conclusion, 6,7-Dihydroxyquinoline-3-carboxamide is a promising compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of 6,7-Dihydroxyquinoline-3-carboxamide is relatively easy, making it readily available for use in research. The mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide is not fully understood, but studies have suggested that it may act through various pathways. 6,7-Dihydroxyquinoline-3-carboxamide has several advantages for use in lab experiments, including its wide range of biological activities. However, its potential toxicity needs to be further investigated to determine its safety for use in vivo. There are several future directions for the research of 6,7-Dihydroxyquinoline-3-carboxamide, including the development of 6,7-Dihydroxyquinoline-3-carboxamide-based therapeutic agents and further studies to elucidate its mechanism of action and potential interactions with other compounds.
合成法
6,7-Dihydroxyquinoline-3-carboxamide can be synthesized through a variety of methods, including the reaction of 6,7-dihydroxyquinoline with a carboxylic acid derivative. One such method involves the reaction of 6,7-dihydroxyquinoline with ethyl chloroformate in the presence of triethylamine and subsequent reaction with ammonium hydroxide to yield 6,7-Dihydroxyquinoline-3-carboxamide.
科学的研究の応用
6,7-Dihydroxyquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that 6,7-Dihydroxyquinoline-3-carboxamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6,7-Dihydroxyquinoline-3-carboxamide has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
特性
CAS番号 |
146515-41-5 |
|---|---|
製品名 |
6,7-Dihydroxyquinoline-3-carboxamide |
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
6,7-dihydroxyquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)6-1-5-2-8(13)9(14)3-7(5)12-4-6/h1-4,13-14H,(H2,11,15) |
InChIキー |
QCHSGPSLDDTZPB-UHFFFAOYSA-N |
異性体SMILES |
C1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O |
SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)N)O)O |
正規SMILES |
C1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O |
同義語 |
3-Quinolinecarboxamide, 6,7-dihydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



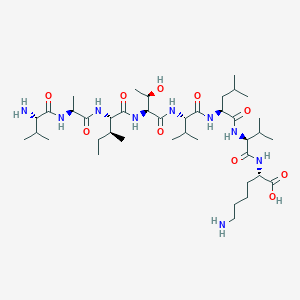
![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)
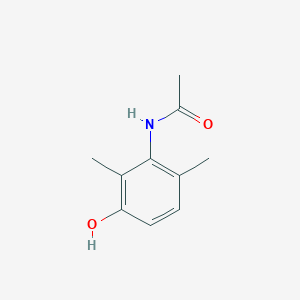
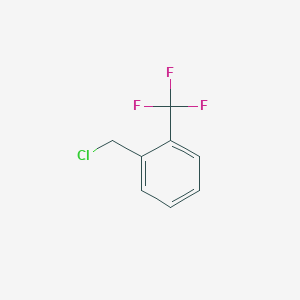
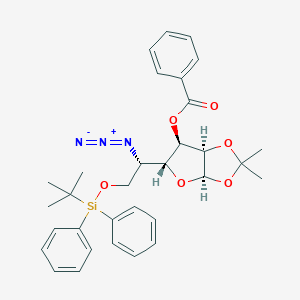
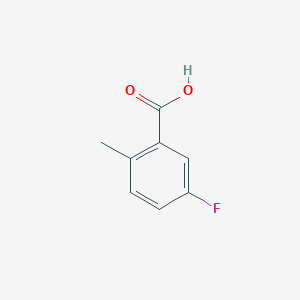
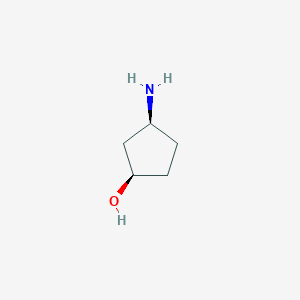
![N,N-Bis[dideuterio(phenyl)methyl]nitrous amide](/img/structure/B133538.png)
